molecular formula C18H17NO3 B2711481 2-(2H-1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 922014-44-6

2-(2H-1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2711481
CAS No.: 922014-44-6
M. Wt: 295.338
InChI Key: JYPBCAVAYHAWIH-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.338. The purity is usually 95%.
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Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the realm of cancer therapeutics. This article delves into the synthesis, biological properties, and therapeutic implications of this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H17N2O3
  • Molecular Weight : 297.33 g/mol

This compound features a benzodioxole moiety fused with a tetrahydroquinoline structure, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate both the benzodioxole and tetrahydroquinoline frameworks. The synthetic pathway often includes:

  • Formation of the benzodioxole ring.
  • Alkylation or acylation to introduce the tetrahydroquinoline segment.
  • Final purification steps to isolate the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Cell Proliferation :
    • In vitro assays demonstrated that the compound exhibits significant growth inhibition in several cancer cell lines including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cells. The GI50 values (the concentration required to reduce cell viability by 50%) were reported to be in the range of 28 µM to 48 µM for these cell lines .
    Cell LineGI50 (µM)
    MDA-MB-231<10
    PC-328 - 48
    MRC-5 (control)>82
    This data indicates a selective cytotoxic effect towards cancer cells while sparing normal human fetal lung fibroblast cells (MRC-5).
  • Mechanism of Action :
    • The compound is believed to induce apoptosis in cancer cells via modulation of key signaling pathways. It has been shown to affect proteins involved in cell cycle regulation and apoptosis such as CDK4 , which is a client protein of heat shock protein 90 (Hsp90). The degradation of CDK4 upon treatment with the compound suggests a mechanism involving Hsp90 inhibition .

Other Biological Activities

Apart from its anticancer effects, preliminary studies suggest potential activities against other biological targets:

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of related compounds:

  • A study on quinoline derivatives showed significant antiproliferative activity against breast cancer cell lines, reinforcing the importance of structural modifications in enhancing therapeutic efficacy .
  • Another investigation highlighted the role of benzodioxole-containing compounds in modulating cellular stress responses, which may be leveraged for developing new cancer therapies .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-18(11-13-7-8-16-17(10-13)22-12-21-16)19-9-3-5-14-4-1-2-6-15(14)19/h1-2,4,6-8,10H,3,5,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPBCAVAYHAWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.